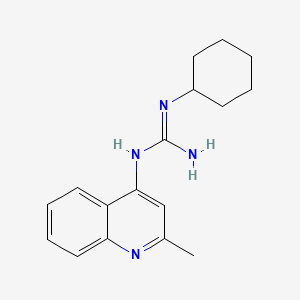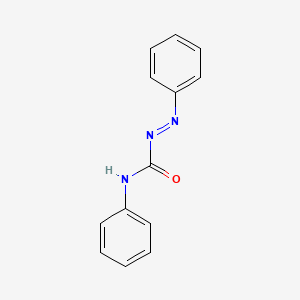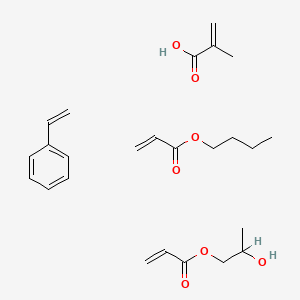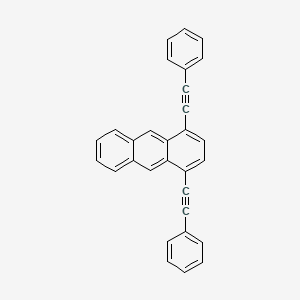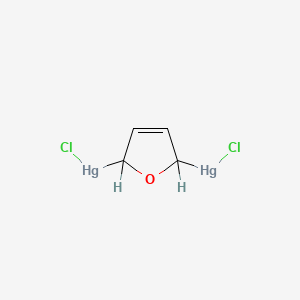![molecular formula C19H20O6 B14476815 Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate CAS No. 66318-16-9](/img/structure/B14476815.png)
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate is an organic compound that features a furan ring, a phenyl group, and a propanedioate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate typically involves the alkylation of diethyl malonate with a suitable electrophile. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with the electrophile to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid for bromination or nitration reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The furan and phenyl groups can interact with enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Ethyl acetoacetate: Another ester used in organic synthesis with a different structure.
Methyl 2-furoate: Contains a furan ring but lacks the phenyl and propanedioate groups.
Uniqueness
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate is unique due to its combination of a furan ring, phenyl group, and propanedioate ester, which provides a versatile platform for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
66318-16-9 |
|---|---|
Molekularformel |
C19H20O6 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
diethyl 2-[[4-(furan-2-carbonyl)phenyl]methyl]propanedioate |
InChI |
InChI=1S/C19H20O6/c1-3-23-18(21)15(19(22)24-4-2)12-13-7-9-14(10-8-13)17(20)16-6-5-11-25-16/h5-11,15H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
XKEQEAWPRDNXSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CO2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



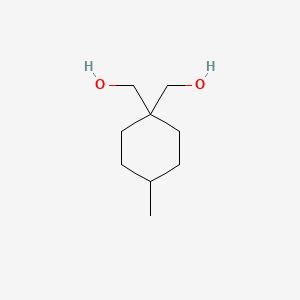
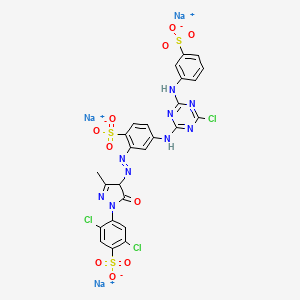
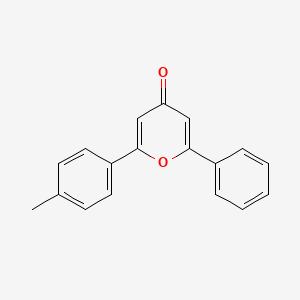
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
